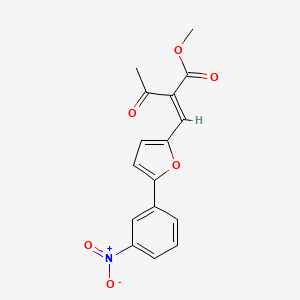

Methyl 2-((5-(3-nitrophenyl)furan-2-yl)methylene)-3-oxobutanoate

Description

Properties

CAS No. |

330683-82-4 |

|---|---|

Molecular Formula |

C16H13NO6 |

Molecular Weight |

315.28 g/mol |

IUPAC Name |

methyl (2E)-2-[[5-(3-nitrophenyl)furan-2-yl]methylidene]-3-oxobutanoate |

InChI |

InChI=1S/C16H13NO6/c1-10(18)14(16(19)22-2)9-13-6-7-15(23-13)11-4-3-5-12(8-11)17(20)21/h3-9H,1-2H3/b14-9+ |

InChI Key |

JKKQVBDHYSROCQ-NTEUORMPSA-N |

Isomeric SMILES |

CC(=O)/C(=C\C1=CC=C(O1)C2=CC(=CC=C2)[N+](=O)[O-])/C(=O)OC |

Canonical SMILES |

CC(=O)C(=CC1=CC=C(O1)C2=CC(=CC=C2)[N+](=O)[O-])C(=O)OC |

Origin of Product |

United States |

Preparation Methods

The synthesis of Methyl 2-((5-(3-nitrophenyl)furan-2-yl)methylene)-3-oxobutanoate typically involves the condensation of 3-nitrobenzaldehyde with methyl acetoacetate in the presence of a base such as piperidine. The reaction proceeds via a Knoevenagel condensation mechanism, resulting in the formation of the desired product. The reaction conditions generally include refluxing the reactants in an appropriate solvent such as ethanol or methanol for several hours.

Chemical Reactions Analysis

Methyl 2-((5-(3-nitrophenyl)furan-2-yl)methylene)-3-oxobutanoate can undergo various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.

Substitution: The furan ring can undergo electrophilic substitution reactions, where the nitro group can be replaced by other substituents using appropriate reagents.

Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid using acidic or basic conditions.

Scientific Research Applications

Medicinal Chemistry: It has been investigated for its potential as an antimicrobial and anticancer agent due to its ability to interfere with biological pathways.

Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

Biological Studies: It has been used as a probe to study enzyme mechanisms and interactions with biological macromolecules.

Mechanism of Action

The mechanism of action of Methyl 2-((5-(3-nitrophenyl)furan-2-yl)methylene)-3-oxobutanoate involves its interaction with specific molecular targets. For instance, in antimicrobial applications, it may inhibit the function of essential enzymes in bacterial cells, leading to cell death. In cancer research, it may interfere with signaling pathways that regulate cell proliferation and apoptosis.

Comparison with Similar Compounds

Table 1: Key Structural Differences and Physical Properties

Key Observations :

- Nitro Position : The 3-nitro substitution in the target compound versus 4-nitro in ’s analogs could alter electronic effects, impacting resonance stabilization and intermolecular interactions (e.g., higher melting points in 4-nitro derivatives due to better packing) .

- Hydrazone vs.

Computational Insights

’s density-functional theory (DFT) framework could predict the target compound’s electronic properties. For example, the nitro group’s electron-withdrawing effect may polarize the furan ring, enhancing electrophilic reactivity at the methylene carbon . Comparative DFT studies with isopropyl analogs () might reveal steric or electronic differences affecting reaction pathways.

Biological Activity

Methyl 2-((5-(3-nitrophenyl)furan-2-yl)methylene)-3-oxobutanoate is a compound of significant interest due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies, providing a comprehensive overview of its applications in medicinal chemistry.

Chemical Structure and Properties

The molecular formula of this compound is . Its structure features a furan ring substituted with a nitrophenyl group, which is critical for its biological activity.

Synthesis

The synthesis of this compound typically involves the condensation reaction between furan derivatives and appropriate aldehydes or ketones. The following general reaction scheme can be outlined:

-

Formation of the Furan Derivative:

- Reactants: 3-nitrobenzaldehyde and furan.

- Conditions: Acidic or basic medium to facilitate the condensation reaction.

-

Formation of the Final Product:

- Reactants: The furan derivative with a methyl acetoacetate.

- Conditions: Heating under reflux to promote cyclization and formation of the desired product.

Antimicrobial Activity

Recent studies have evaluated the antimicrobial properties of this compound against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values indicate its effectiveness:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 10 |

| Escherichia coli | 20 |

| Pseudomonas aeruginosa | 15 |

These results suggest that the compound exhibits moderate to high antibacterial activity, particularly against Gram-positive bacteria.

Anti-inflammatory Properties

In addition to antimicrobial effects, this compound has shown potential anti-inflammatory activity. In vitro assays demonstrated a significant reduction in pro-inflammatory cytokines (IL-6, TNF-alpha) when treated with the compound, indicating its potential use in inflammatory conditions.

Antioxidant Activity

The antioxidant capacity was evaluated using DPPH and ABTS assays. The compound demonstrated a significant ability to scavenge free radicals, with an IC50 value of 25 µg/mL in the DPPH assay, suggesting its utility as a natural antioxidant.

Case Studies

-

Study on Antimicrobial Resistance :

A study published in ACS Omega investigated the efficacy of various derivatives including this compound against multi-drug resistant strains. The findings highlighted its potential as a lead compound for developing new antimicrobial agents . -

Biofilm Formation Inhibition :

Research conducted on biofilm inhibition indicated that this compound effectively reduced biofilm formation in Staphylococcus epidermidis, showcasing its potential application in treating chronic infections where biofilms are prevalent .

Q & A

Q. What are the recommended synthetic routes for Methyl 2-((5-(3-nitrophenyl)furan-2-yl)methylene)-3-oxobutanoate, and how can reaction conditions be optimized for academic-scale production?

Methodological Answer: The compound is typically synthesized via a multi-step process. A common approach involves:

Condensation : Reacting 3-nitrobenzaldehyde with acetylacetone in the presence of a base (e.g., NaOH or KOH) to form the furan-methylene intermediate.

Esterification : Treating the intermediate with methanol under acidic or catalytic conditions to yield the final ester.

Optimization involves controlling temperature (60–80°C for condensation, room temperature for esterification), using catalysts (e.g., p-toluenesulfonic acid), and purification via recrystallization or column chromatography to achieve >90% purity .

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR) : H and C NMR identify functional groups (e.g., nitrophenyl, furan, ester) and confirm regioselectivity. For example, the methylene proton adjacent to the keto group appears as a singlet at δ ~6.5 ppm .

- X-ray Crystallography : SHELX software (e.g., SHELXL) resolves the spatial arrangement of the nitrophenyl and furan moieties, critical for understanding steric effects .

- Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., [M+H] at m/z 343.1) .

Q. What are the key functional groups influencing its reactivity, and how do they participate in common reactions?

Methodological Answer:

- Nitro Group (-NO) : Undergoes reduction (e.g., with Sn/HCl) to form amines or participates in electrophilic substitution.

- Keto Group (C=O) : Acts as an electrophile in nucleophilic additions (e.g., Grignard reactions) or undergoes condensation to form heterocycles.

- Furan Methylene : Participates in Diels-Alder reactions or photochemical [2+2] cycloadditions.

Reaction conditions (e.g., solvent polarity, temperature) must be tailored to avoid side reactions, such as over-reduction of the nitro group .

Advanced Research Questions

Q. How can density functional theory (DFT) models predict the electronic properties and regioselectivity of reactions involving this compound?

Methodological Answer: DFT calculations (e.g., B3LYP/6-31G*) model the electron density distribution, identifying electrophilic/nucleophilic sites. For example:

- The nitrophenyl group’s electron-withdrawing effect lowers the LUMO energy at the furan methylene, favoring nucleophilic attacks.

- Exact exchange terms in hybrid functionals improve accuracy for thermochemical properties (e.g., reaction enthalpies) .

Validate computational results with experimental data (e.g., Hammett constants for substituent effects) .

Q. How can researchers address contradictions in reported synthetic yields or byproduct formation?

Methodological Answer:

- Reproducibility Checks : Verify stoichiometry, solvent purity, and catalyst activity. For example, trace water in methanol can hydrolyze the ester .

- Byproduct Analysis : Use HPLC or GC-MS to identify impurities (e.g., unreacted aldehyde or dimerization products).

- Kinetic Studies : Monitor reaction progress via in-situ IR spectroscopy to optimize time-temperature profiles .

Q. What strategies enable comparative studies between this compound and its structural analogs (e.g., halogen or methoxy-substituted derivatives)?

Methodological Answer:

- Library Synthesis : Replace 3-nitrobenzaldehyde with substituted aldehydes (e.g., 4-chloro or 4-methoxy) using parallel synthesis.

- Structure-Activity Relationships (SAR) : Compare biological activity (e.g., enzyme inhibition) against electronic (Hammett σ) or steric (Taft E) parameters.

- Crystallographic Overlays : Use SHELX-refined structures to correlate substituent bulk with packing efficiency .

Q. What experimental designs are recommended for studying its reaction kinetics under varying conditions?

Methodological Answer:

- Pseudo-First-Order Kinetics : Excess reagent (e.g., hydrazine for keto group reactions) simplifies rate law determination.

- Arrhenius Analysis : Perform reactions at 25°C, 40°C, and 60°C to calculate activation energy (E) via vs. plots.

- Quenching Techniques : Rapid cooling or acid quenching halts reactions at timed intervals for HPLC analysis .

Q. How can computational and experimental data be integrated to predict biological activity or toxicity?

Methodological Answer:

- Molecular Docking : Simulate binding to target proteins (e.g., cytochrome P450) using AutoDock Vina.

- ADMET Prediction : Use QSAR models to estimate logP (lipophilicity) or hERG channel inhibition.

- In Vitro Validation : Pair predictions with enzyme inhibition assays (e.g., IC determination) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.